molecular formula C25H26N2O3 B325788 N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Cat. No.: B325788
M. Wt: 402.5 g/mol
InChI Key: SONLCBIDBTUUEN-UHFFFAOYSA-N
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Description

N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl core, a phenoxyacetyl group, and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then coupled with biphenyl-4-carbohydrazide under specific reaction conditions. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide: shares similarities with other biphenyl derivatives and phenoxyacetyl compounds.

    Biphenyl-4-carbohydrazide: A simpler compound with similar structural features but lacking the phenoxyacetyl group.

    Phenoxyacetic acid derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N//'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-4-phenylbenzohydrazide

InChI

InChI=1S/C25H26N2O3/c1-17(2)22-14-9-18(3)15-23(22)30-16-24(28)26-27-25(29)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

SONLCBIDBTUUEN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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